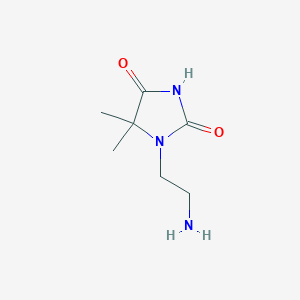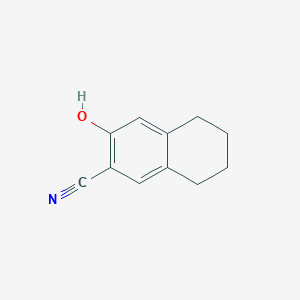![molecular formula C29H27BN2O2 B8478640 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole](/img/structure/B8478640.png)
9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole is a complex organic compound that features a carbazole core linked to a pyridine ring, which is further substituted with a dioxaborolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the pyridine ring, and the attachment of the dioxaborolane group. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
Formation of Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-aminobiphenyl.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction with a halogenated pyridine derivative.
Attachment of Dioxaborolane Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyridine ring or the carbazole core, resulting in reduced derivatives with different electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole-9,9-dioxide, while reduction can produce 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole derivatives with altered electronic properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbazole core is particularly significant due to its known bioactivity.
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.
Mécanisme D'action
The mechanism of action of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole involves its interaction with specific molecular targets and pathways. The carbazole core can intercalate with DNA, leading to potential anticancer activity. The dioxaborolane group can form reversible covalent bonds with diols, making it useful in sensing applications. Additionally, the compound’s ability to participate in electron transfer reactions is significant for its use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar dioxaborolane group but with different substituents, leading to distinct properties and applications.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a dioxaborolane group, used in different synthetic and research contexts.
Uniqueness
The uniqueness of 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole lies in its combination of a carbazole core, pyridine ring, and dioxaborolane group. This unique structure imparts specific electronic and chemical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C29H27BN2O2 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C29H27BN2O2/c1-28(2)29(3,4)34-30(33-28)21-15-18-25(31-19-21)20-13-16-22(17-14-20)32-26-11-7-5-9-23(26)24-10-6-8-12-27(24)32/h5-19H,1-4H3 |
Clé InChI |
ZXWQPUBRFNTAOB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8478567.png)
![2-Methoxy-4-piperazin-1-yl-[1,3,5]triazine](/img/structure/B8478582.png)



![Benzo[b]thiophene-2-carboxamide,3-amino-7-iodo-4-(trifluoromethyl)-](/img/structure/B8478607.png)
![6-[(7-Ethyl-3-methylnona-2,6-dien-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8478612.png)
![5-Trimethylsilanyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8478634.png)





